molecular formula C7H11ClN2O2S B2848210 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride CAS No. 2137476-62-9

2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride

Cat. No.: B2848210
CAS No.: 2137476-62-9
M. Wt: 222.69
InChI Key: IGGUWOBYPGRPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride is a chemical compound that features a thiazole ring substituted with a dimethylamino group and an acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Acetic Acid Moiety Addition: The acetic acid group can be added through carboxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dimethylamino group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May lead to the formation of sulfoxides or sulfones.

    Reduction: Can result in the formation of amines or alcohols.

    Substitution: Can yield various substituted thiazole derivatives.

Scientific Research Applications

2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor function and signaling pathways.

    Affect Cellular Processes: Influencing cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-(Dimethylamino)-2-(1,3-thiazol-4-yl)ethanol
  • **2-(Dimethylamino)-2-(1,3-thiazol-4-yl)propanoic acid
  • **2-(Dimethylamino)-2-(1,3-thiazol-4-yl)butanoic acid

Uniqueness

2-(Dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-9(2)6(7(10)11)5-3-12-4-8-5;/h3-4,6H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGUWOBYPGRPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CSC=N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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